2-Phenoxynaphthalene-1,4-dione
Description
2-Phenoxynaphthalene-1,4-dione is a chemical compound . It is used in laboratory chemicals and for the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored in various studies . For instance, one study synthesized new sulfanyl substituted amino 1,4-naphthoquinone derivatives . Another study synthesized 2-substituted-3-hydroxy-1,4-naphthoquinones with significant anti-malarial activity .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . For example, one study used spectroscopic techniques to analyze the structures of synthesized compounds .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . For instance, one study reported that the chemical modification of naphthoquinones improves their pharmacological properties . Another study reported the synthesis of nitrogen naphthoquinones derivatives and discussed their biological effect associated with redox properties and other mechanisms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed in several studies . For instance, one study investigated the electronic, structural, reactivity, photophysical properties, and the photovoltaic properties of a novel compound .Future Directions
Properties
IUPAC Name |
2-phenoxynaphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3/c17-14-10-15(19-11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWKLNZSXHXPMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578672 | |
Record name | 2-Phenoxynaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220459-72-3 | |
Record name | 2-Phenoxynaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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